molecular formula C9H21N3O2 B7910968 Tert-butyl (1,4-diaminobutyl)carbamate

Tert-butyl (1,4-diaminobutyl)carbamate

Cat. No.: B7910968
M. Wt: 203.28 g/mol
InChI Key: AUXKRFIFWCPTNG-UHFFFAOYSA-N
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Description

tert-Butyl (1,4-diaminobutyl)carbamate is a carbamate-protected diamine derivative widely employed as a versatile intermediate in organic synthesis, particularly in peptide chemistry and pharmaceutical development. Its structure features a 1,4-diaminobutyl backbone with a tert-butoxycarbonyl (Boc) protecting group, which stabilizes the amine functionalities during multi-step reactions.

Properties

IUPAC Name

tert-butyl N-(1,4-diaminobutyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21N3O2/c1-9(2,3)14-8(13)12-7(11)5-4-6-10/h7H,4-6,10-11H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUXKRFIFWCPTNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCN)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (1,4-diaminobutyl)carbamate typically involves the reaction of 1,4-diaminobutane with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as N,N-diisopropylethylamine (DIEA). The reaction is carried out in an organic solvent like dichloromethane at low temperatures (0-5°C) to ensure the selective formation of the desired product .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but is optimized for larger volumes. The process involves continuous stirring and precise temperature control to maximize yield and purity. The reaction mixture is typically extracted with dichloromethane and washed with water to remove impurities before being dried and purified .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl (1,4-diaminobutyl)carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the tert-butyl group can be replaced by other functional groups.

    Deprotection Reactions: The tert-butyl group can be removed under acidic conditions to yield the free amine.

    Condensation Reactions: It can react with aldehydes or ketones to form Schiff bases.

Common Reagents and Conditions:

    Acidic Conditions: For deprotection, acids like trifluoroacetic acid (TFA) are commonly used.

    Bases: For substitution reactions, bases such as sodium hydride (NaH) or potassium carbonate (K2CO3) are employed.

    Solvents: Dichloromethane, methanol, and dimethyl sulfoxide (DMSO) are frequently used solvents.

Major Products:

    Free Amines: Obtained after deprotection.

    Schiff Bases: Formed through condensation reactions with carbonyl compounds.

Scientific Research Applications

Drug Development

In the pharmaceutical industry, tert-butyl (1,4-diaminobutyl)carbamate serves as an intermediate for synthesizing drug candidates. It has been involved in the preparation of compounds with therapeutic potential, including those targeting neurological disorders.

Case Study: Inhibition of β-Secretase and Acetylcholinesterase

Research indicates that this compound can act as both a β-secretase and acetylcholinesterase inhibitor. In vitro studies have demonstrated its ability to prevent the aggregation of amyloid beta peptide, which is crucial in Alzheimer's disease pathology. This dual inhibition suggests potential applications in developing treatments for neurodegenerative diseases .

Biological Research

Synthesis of Peptide-Based Drugs

The compound is also used in synthesizing peptide-based drugs and biomolecules. Its role as an intermediate allows for the introduction of functional groups necessary for biological activity.

Table 2: Applications in Biological Research

Application TypeDescription
Peptide SynthesisUsed to introduce protective groups in peptides
Neurological ResearchInvestigated for its effects on amyloid aggregation
Drug Candidate DevelopmentIntermediate in synthesizing pharmacologically active compounds

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is employed in manufacturing specialty chemicals and advanced materials. Its reactivity profile allows it to participate in various chemical reactions, including palladium-catalyzed cross-coupling reactions like the Suzuki reaction.

Case Study: Suzuki Reaction

This compound has been successfully utilized in the Suzuki reaction to synthesize various organic compounds. The compound's ability to form stable carbamate bonds enhances its nucleophilicity, facilitating interactions with biological targets and enabling the generation of complex molecular architectures .

Mechanism of Action

The primary mechanism by which tert-butyl (1,4-diaminobutyl)carbamate exerts its effects is through the protection of amine groups. The tert-butyl group shields the amine from unwanted reactions, allowing selective transformations to occur. Upon completion of the desired reactions, the tert-butyl group can be removed under acidic conditions, revealing the free amine for further functionalization .

Comparison with Similar Compounds

Structural and Functional Differences

A comparison of key structural analogs is summarized below:

Compound Name Key Structural Features Molecular Weight (g/mol) Yield (If Reported) Primary Applications
tert-Butyl (1,4-diaminobutyl)carbamate 1,4-diaminobutyl + Boc group Not reported Not reported Peptide synthesis, intermediates
Compound 19 () Bicyclic azabicyclo[3.2.1]octane + pyrimidine Not reported 50% Pharmaceutical candidates
tert-Butyl (1,4′-bipiperidin-4-ylmethyl)-carbamate () Bipiperidinyl + Boc group Not reported Not reported Catalysis, ligand design
tert-Butyl (4-chlorophenethyl)carbamate () Chlorophenethyl + Boc group 255.74 Not reported Laboratory synthesis

Key Observations :

  • Complexity vs. Simplicity: Compound 19 () exhibits a highly complex bicyclic framework, likely enhancing target binding in drug discovery but complicating synthesis (50% yield) . In contrast, tert-Butyl (1,4-diaminobutyl)carbamate’s linear diaminobutyl chain offers synthetic flexibility.
  • Piperidine vs. Diamine Backbones: The bipiperidinyl analog () introduces rigidity due to its fused piperidine rings, which may enhance stereochemical control in catalysis but reduce solubility compared to the flexible diaminobutyl chain .

Physicochemical Properties

  • Solubility: The diaminobutyl chain in the target compound likely enhances aqueous solubility due to its polar amine groups, whereas the bipiperidinyl analog () and chlorophenethyl derivative () are more lipophilic .
  • Stability : Boc protection in all analogs ensures amine stability under basic conditions, but the chlorophenethyl group may confer additional hydrolytic resistance compared to aliphatic chains .

Biological Activity

Tert-butyl (1,4-diaminobutyl)carbamate, also known as N-Boc-1,4-butanediamine, is a compound of significant interest in medicinal chemistry due to its biological activity and potential therapeutic applications. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C9H20N2O2
  • Molecular Weight : 188.27 g/mol
  • CAS Number : 68076-36-8
  • InChI Key : ZFQWJXFJJZUVPI-UHFFFAOYSA-N

The compound features a tert-butyl carbamate moiety attached to a 1,4-diaminobutane backbone, which contributes to its solubility and biological interactions.

Synthesis

This compound is synthesized through the protection of the amine groups in 1,4-diaminobutane using tert-butoxycarbonyl (Boc) groups. The reaction typically involves the following steps:

  • Protection of Amine : The amine groups of 1,4-diaminobutane are reacted with Boc anhydride.
  • Purification : The product is purified using standard organic chemistry techniques such as recrystallization or chromatography.

This synthesis route is effective in producing high yields of the desired compound with minimal side reactions.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. A study demonstrated its minimum inhibitory concentration (MIC) values against Pseudomonas aeruginosa and other pathogens, highlighting its potential as an antibiotic agent.

CompoundMIC (µM)
This compound128 - 512
Reference Antibiotic (Linezolid)1024

These findings suggest that the compound may be more effective than traditional antibiotics in specific contexts, particularly when used in conjugate forms that enhance bacterial uptake.

The biological activity of this compound is believed to involve interference with bacterial cell wall synthesis and protein translation processes. The compound's structure allows it to penetrate bacterial membranes effectively, leading to increased bioavailability and efficacy.

Study on Antibacterial Efficacy

In a controlled laboratory study published in Organic & Biomolecular Chemistry, researchers evaluated the antibacterial properties of several oxazolidinone-catechol conjugates that included this compound as a key component. The study found that:

  • Conjugates containing this compound showed a significant reduction in bacterial growth compared to controls.
  • The presence of iron acquisition systems in bacteria influenced the uptake and effectiveness of these conjugates.

Application in Drug Development

Another notable application of this compound is in the development of spermidine analogues. These analogues have been investigated for their roles in cellular signaling and potential anticancer therapies.

Q & A

Q. What is a robust synthetic method for preparing tert-butyl (1,4-diaminobutyl)carbamate?

A widely used method involves mono-Boc protection of 1,4-diaminobutane using di-tert-butyl dicarbonate (Boc₂O) under controlled stoichiometry. In a typical procedure:

  • Reagents : 1,4-diaminobutane (0.14 mol), Boc₂O (30 mmol, ~0.21 equiv), 1,4-dioxane as solvent.
  • Conditions : Dropwise addition of Boc₂O over 3 hours, followed by 12-hour stirring at 25°C.
  • Purification : Extraction with methylene chloride, drying over MgSO₄, and rotary evaporation. This yields the product as a colorless oil with 84% efficiency, confirmed by ¹H/¹³C-NMR and HRMS .

Q. How is this compound characterized to confirm purity and structure?

Key analytical methods include:

  • NMR Spectroscopy : ¹H-NMR (DMSO-d₆) shows peaks at δ 1.34 (s, 9H, Boc methyl groups), 1.40 (m, 4H, CH₂), and 5.71 (br s, NH). ¹³C-NMR confirms the carbonyl at δ 156.1 .
  • HRMS : Observed [M+H]⁺ at m/z 189.1600 (calculated 189.1603) .
  • Chromatography : TLC or HPLC to monitor reaction progress and purity.

Q. What are recommended handling and storage protocols for this compound?

  • Storage : Keep at room temperature in a dry, ventilated area, protected from light and moisture .
  • Handling : Use PPE (gloves, goggles, lab coat) and engineering controls (fume hoods). Avoid contact with strong acids/bases to prevent Boc-group cleavage .

Advanced Research Questions

Q. How can selective mono-Boc protection be achieved over di-protection in 1,4-diaminobutane derivatives?

Critical factors include:

  • Stoichiometry : Use <1 equivalent of Boc₂O (e.g., 0.21 equiv) to favor mono-protection .
  • Reaction Time : Shorter durations (e.g., 3-hour addition) reduce over-reaction.
  • Solvent Choice : Polar aprotic solvents (e.g., 1,4-dioxane) improve selectivity . Monitoring via TLC or in situ IR helps terminate the reaction at the mono-protected stage.

Q. What stability challenges arise during the use of this compound in acidic/basic conditions?

The Boc group is labile under:

  • Acidic Conditions : Cleaved by TFA or HCl/dioxane, releasing free amines.
  • Basic Conditions : Prolonged exposure to strong bases (e.g., NaOH) may hydrolyze the carbamate. Stability studies recommend maintaining pH 6–8 during storage and avoiding reactive reagents until deprotection is intentional .

Q. How is this compound utilized as an intermediate in multi-step organic syntheses?

Examples include:

  • Pharmaceutical Scaffolds : As a building block for PROTACs (proteolysis-targeting chimeras) or kinase inhibitors. For instance, analogous tert-butyl carbamates are used in synthesizing pyrimidine derivatives (e.g., Step 7 in ) .
  • Peptide Mimetics : The free amine after Boc deprotection enables coupling with carboxylic acids or sulfonamides .

Q. What methodologies address low yields in large-scale synthesis of this compound?

Optimization strategies:

  • Solvent Efficiency : Replace 1,4-dioxane with THF or DCM for better scalability.
  • Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate Boc activation.
  • Workflow : Continuous flow systems improve mixing and reduce side reactions.

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